4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid
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Overview
Description
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a pyrimido5,4-dbenzazepine core substituted with chloro and difluorophenyl groups, and a benzoic acid moiety with tetradeuterium substitution. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid involves multiple steps. The starting materials typically include 2,6-difluorobenzaldehyde, 9-chloro-5H-pyrimido5,4-dbenzazepine, and 2,3,5,6-tetradeuteriobenzoic acid. The synthetic route generally follows these steps:
- Formation of the pyrimido5,4-dbenzazepine core : This step involves the cyclization of 2,6-difluorobenzaldehyde with appropriate amines under acidic or basic conditions to form the benzazepine core.
- Chlorination : The benzazepine core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
- Coupling with benzoic acid : The chlorinated benzazepine is coupled with 2,3,5,6-tetradeuteriobenzoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : The chloro and difluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
- Oxidation : Potassium permanganate in acidic medium.
- Reduction : Lithium aluminum hydride in anhydrous ether.
- Substitution : Nucleophiles like amines in the presence of a base such as sodium hydroxide.
- Oxidation : Oxidized derivatives of the benzazepine core.
- Reduction : Reduced derivatives with hydrogenated functional groups.
- Substitution : Substituted derivatives with new functional groups replacing the chloro or difluorophenyl groups.
Scientific Research Applications
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
- Industry : Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds:
- 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]benzoic acid
- 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid
Uniqueness: The uniqueness of 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid lies in its tetradeuterium substitution, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H15ClF2N4O2 |
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Molecular Weight |
480.9 g/mol |
IUPAC Name |
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32)/i4D,5D,7D,8D |
InChI Key |
HHFBDROWDBDFBR-YBNXMSKUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])NC2=NC=C3CN=C(C4=C(C3=N2)C=CC(=C4)Cl)C5=C(C=CC=C5F)F)[2H] |
Canonical SMILES |
C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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